molecular formula C18H16N2O6 B14789790 6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid

6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid

Cat. No.: B14789790
M. Wt: 356.3 g/mol
InChI Key: NNYMGHVYRIRSBE-UHFFFAOYSA-N
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Description

6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid is a complex organic compound with a unique structure that includes a phenanthroline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This might include the use of automated reactors and continuous flow systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the phenanthroline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenanthroline core can chelate metal ions, which may inhibit enzyme activity or alter receptor function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,10-Dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid: Lacks the butyl group, which may affect its reactivity and binding properties.

    6-Methyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid: The methyl group instead of the butyl group can lead to different steric and electronic effects.

    6-Ethyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid: Similar to the butyl derivative but with a shorter alkyl chain.

Uniqueness

The uniqueness of 6-Butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid lies in its specific structural features, such as the butyl group, which can influence its chemical reactivity, binding affinity, and overall biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

6-butyl-4,10-dioxo-4a,10a-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid

InChI

InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7,9,14H,2-4H2,1H3,(H,23,24)(H,25,26)

InChI Key

NNYMGHVYRIRSBE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2C(=O)C=C(N=C2C3C1=NC(=CC3=O)C(=O)O)C(=O)O

Origin of Product

United States

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